

An In-Depth Technical Guide to the Isotopic Labeling of Picoxystrobin-d3

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Compound of Interest

Compound Name: Picoxystrobin-d3

Cat. No.: B12398175

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Picoxystrobin-d3**, a deuterium-labeled internal standard for the widely used fungicide Picoxystrobin. This document details its proposed synthesis, analytical methodologies for its quantification, and its mechanism of action. The inclusion of detailed experimental protocols, data presented in clear tabular formats, and explanatory diagrams is intended to support researchers in the fields of agrochemical analysis, environmental fate studies, and metabolism research.

Introduction to Picoxystrobin and the Role of Isotopic Labeling

Picoxystrobin is a broad-spectrum, systemic fungicide belonging to the strobilurin class of agrochemicals.^{[1][2][3]} It is effective against a wide range of fungal pathogens in crops such as cereals, fruits, and vegetables.^[3] Its mode of action involves the inhibition of mitochondrial respiration in fungi by blocking the electron transport chain at the Quinone outside (Qo) site of the cytochrome bc1 complex.^{[1][2][4]}

Deuterium-labeled compounds, such as **Picoxystrobin-d3**, are essential tools in analytical chemistry and drug development.^{[5][6]} The substitution of hydrogen with its heavier isotope, deuterium, provides a molecule with a distinct mass that can be easily differentiated by mass spectrometry. This property makes them ideal as internal standards for quantitative analysis, allowing for precise and accurate measurements of the unlabeled analyte in complex matrices.

[6] Furthermore, deuterium labeling can be used to investigate the metabolic fate of molecules, as the deuterium atoms act as tracers.[5][7]

Physicochemical Properties of Picoxystrobin

A summary of the key physicochemical properties of Picoxystrobin is presented in Table 1. This data is crucial for understanding its environmental behavior and for the development of analytical methods.

Property	Value	Reference
IUPAC Name	methyl (E)-3-methoxy-2-[2-([6-(trifluoromethyl)pyridin-2-yl]oxymethyl)phenyl]acrylate	[2]
CAS Number	117428-22-5	[2]
Molecular Formula	C ₁₈ H ₁₆ F ₃ NO ₄	[2]
Molecular Weight	367.3 g/mol	[2][8]
Appearance	Cream-coloured solid	[2]
Melting Point	75 °C	[2]
Water Solubility (20 °C)	3.1 mg/L	[2]
Solubility in Organic Solvents (g/L at 20 °C)	Methanol: 96, Acetone: >250, Ethyl Acetate: >250, Xylene: >250, 1,2-dichloroethane: >250	[2]
Partition Coefficient (logP)	3.6 (20 °C)	[2]
Vapour Pressure (20 °C)	5.5 x 10 ⁻³ mPa	[2]

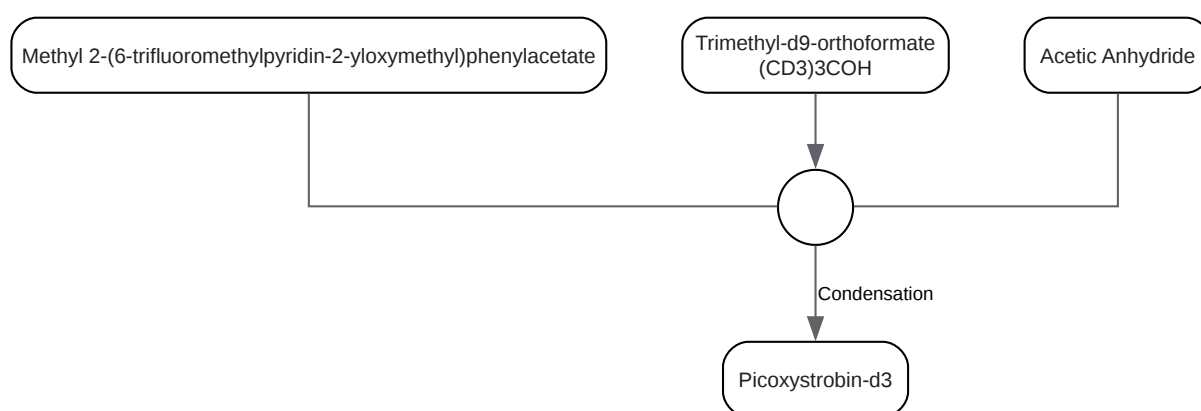
Proposed Synthesis of Picoxystrobin-d3

While specific proprietary synthesis methods for **Picoxystrobin-d3** are not publicly available, a plausible synthetic route can be proposed based on the known industrial synthesis of

Picoxystrobin and established deuterium labeling techniques. The key step involves the introduction of the deuterated methoxy group in the final stage of the synthesis.

The industrial synthesis of Picoxystrobin involves the reaction of methyl 2-(6-trifluoromethylpyridin-2-yloxymethyl)phenylacetate with trimethyl orthoformate and acetic anhydride.^[1] To introduce the deuterium label, trimethyl-d9-orthoformate can be used as the deuterated reagent.

Proposed Synthetic Pathway



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Caption: Proposed synthesis of **Picoxystrobin-d3**.

Detailed Experimental Protocol

Materials:

- Methyl 2-(6-trifluoromethylpyridin-2-yloxymethyl)phenylacetate
- Trimethyl-d9-orthoformate (isotopic purity > 99%)
- Acetic anhydride
- Anhydrous solvent (e.g., Toluene)

- Catalyst (e.g., p-toluenesulfonic acid)
- Quenching solution (e.g., saturated sodium bicarbonate)
- Organic solvent for extraction (e.g., ethyl acetate)
- Drying agent (e.g., anhydrous sodium sulfate)
- Silica gel for column chromatography

Procedure:

- **Reaction Setup:** In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 2-(6-trifluoromethylpyridin-2-yloxymethyl)phenylacetate in the anhydrous solvent.
- **Reagent Addition:** Add trimethyl-d₉-orthoformate, acetic anhydride, and a catalytic amount of p-toluenesulfonic acid to the reaction mixture.
- **Reaction:** Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature and quench by slowly adding a saturated solution of sodium bicarbonate.
- **Extraction:** Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude **Picoxystrobin-d₃** by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).
- **Characterization:** Confirm the structure and determine the isotopic purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Analytical Methodologies

The accurate quantification of Picoxystrobin in various matrices is crucial for residue analysis and environmental monitoring. The use of **Picoxystrobin-d3** as an internal standard significantly improves the accuracy and precision of these methods. Below are detailed protocols for common analytical techniques.

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural matrices.

Workflow:



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Caption: QuEChERS sample preparation workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of thermally stable and volatile compounds like Picoxystrobin.

Parameter	Setting	Reference
Gas Chromatograph	Agilent 6890 or equivalent	[9]
Column	HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)	[9]
Injector Temperature	250 °C	[9]
Oven Program	100 °C (hold 2 min), ramp at 20 °C/min to 280 °C (hold 2 min)	[9]
Carrier Gas	Helium at 1.4 mL/min	[9]
Mass Spectrometer	Agilent 5973N or equivalent	[9]
Ionization Mode	Electron Ionization (EI) at 70 eV	[9]
Acquisition Mode	Selected Ion Monitoring (SIM)	[9]
Monitored Ions (m/z)	Picoxystrobin: 145, 173, 303, 335 Picoxystrobin-d3: 148, 176, 306, 338 (Proposed)	[9]

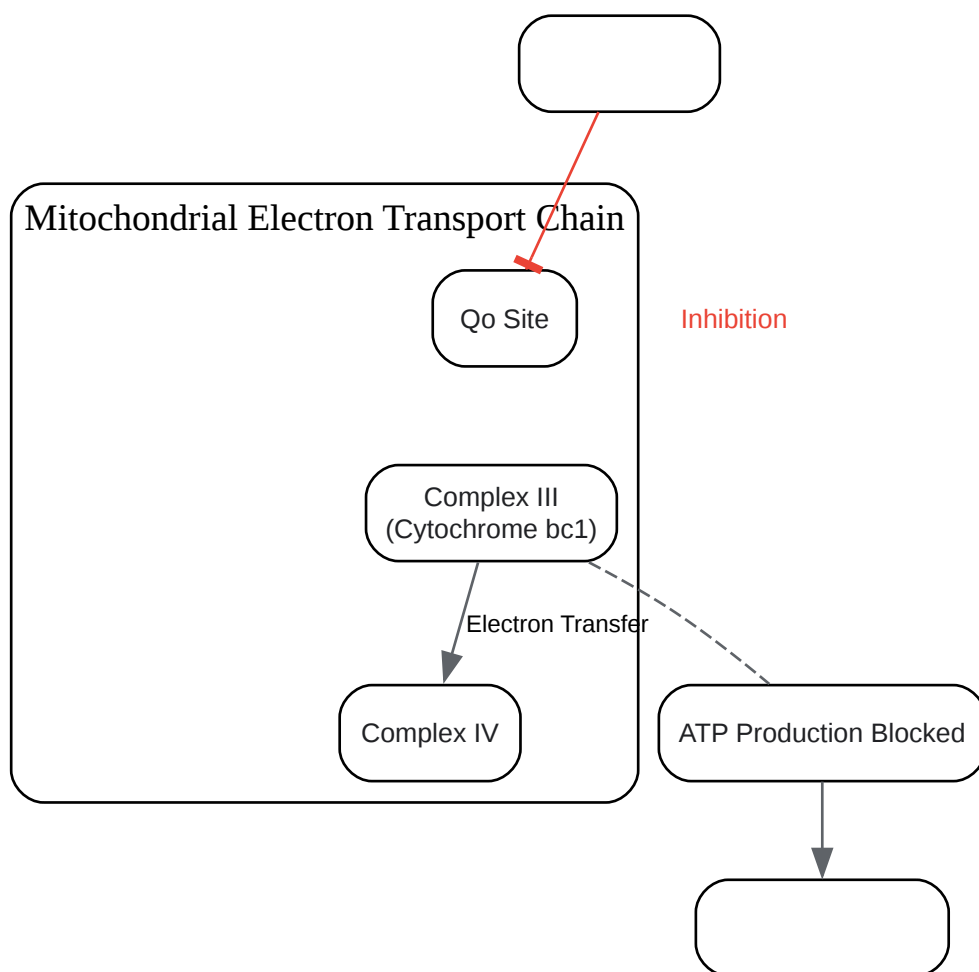
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique, particularly suitable for the analysis of non-volatile and thermally labile compounds in complex matrices.

Parameter	Setting	Reference
Liquid Chromatograph	Waters e2695 or equivalent	[10]
Column	Zorbax® XDB C18 (4.6 x 50 mm, 1.8 µm particle size)	[11]
Mobile Phase A	0.1 mM Formic Acid and 0.1 mM Ammonium Formate in Water	[11]
Mobile Phase B	Methanol	[11]
Gradient	Optimized for separation	
Flow Rate	0.2 - 0.4 mL/min	
Mass Spectrometer	MDS Sciex API 4000 or equivalent	[12]
Ionization Mode	Electrospray Ionization (ESI), Positive	[11][12]
Acquisition Mode	Multiple Reaction Monitoring (MRM)	[12]
MRM Transitions (Precursor > Product)	Picoxystrobin: e.g., 368.1 > 145.1, 368.1 > 205.1 Picoxystrobin-d3: e.g., 371.1 > 148.1, 371.1 > 208.1 (Proposed)	[8]

Mechanism of Action

Understanding the mechanism of action of Picoxystrobin is fundamental for its effective use and for the development of resistance management strategies.



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Caption: Mechanism of action of Picoxystrobin.

Picoxystrobin acts as a Quinone outside Inhibitor (QoI).[4] It binds to the Qo site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain of fungi.[1][4] This binding blocks the transfer of electrons from ubiquinol to cytochrome c, thereby inhibiting mitochondrial respiration.[1][4] The disruption of this vital energy-producing process ultimately leads to the cessation of fungal growth and cell death.

Conclusion

Picoxystrobin-d3 serves as an indispensable tool for the accurate and reliable quantification of Picoxystrobin in various applications. This guide has provided a detailed overview of its proposed synthesis, comprehensive analytical methodologies, and its fungicidal mechanism of action. The presented protocols and data are intended to be a valuable resource for

researchers and professionals in the agrochemical and environmental sciences, facilitating high-quality research and ensuring the safe and effective use of this important fungicide.

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